molecular formula C23H38Cl2N4O2 B12735402 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride CAS No. 102132-23-0

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride

Cat. No.: B12735402
CAS No.: 102132-23-0
M. Wt: 473.5 g/mol
InChI Key: RRMSSQXTPXMCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound It features a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. Common synthetic routes for pyrrole derivatives include the Paal-Knorr synthesis, Hantzsch synthesis, and Knorr synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic route.

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or methyl groups.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible functional groups.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, may occur at various positions on the pyrrole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, it might serve as a probe or inhibitor for studying specific biochemical pathways or as a precursor for bioactive molecules.

Medicine

Potential medical applications could include its use as a drug candidate or a lead compound for developing new pharmaceuticals, particularly if it exhibits biological activity.

Industry

In industry, the compound might be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxamide:

    2,5-Dimethylpyrrole: Another pyrrole derivative with different functional groups and properties.

    N-Phenylpyrrole: A compound with a phenyl group attached to the pyrrole ring, offering different reactivity and applications.

Uniqueness

The uniqueness of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

CAS No.

102132-23-0

Molecular Formula

C23H38Cl2N4O2

Molecular Weight

473.5 g/mol

IUPAC Name

N-[3-[[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride

InChI

InChI=1S/C23H36N4O2.2ClH/c1-15-10-8-11-16(2)19(15)26-20(28)17(3)24-12-9-13-25-21(29)18-14-22(4,5)27-23(18,6)7;;/h8,10-11,14,17,24,27H,9,12-13H2,1-7H3,(H,25,29)(H,26,28);2*1H

InChI Key

RRMSSQXTPXMCSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)NCCCNC(=O)C2=CC(NC2(C)C)(C)C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.